molecular formula C16H16FN3O4S B2577824 ethyl 4-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946332-65-6

ethyl 4-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2577824
CAS No.: 946332-65-6
M. Wt: 365.38
InChI Key: ARFHFWGLYMNMAE-UHFFFAOYSA-N
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Description

Ethyl 4-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a pyrimidine derivative featuring a 3-fluorophenyl carbamoyl methyl sulfanyl substituent at position 4 and an oxo group at position 2. Its synthesis typically involves solvent-free grinding methods with CuCl₂·2H₂O catalysis, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c1-3-24-15(22)13-9(2)18-16(23)20-14(13)25-8-12(21)19-11-6-4-5-10(17)7-11/h4-7H,3,8H2,1-2H3,(H,19,21)(H,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFHFWGLYMNMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves multiple steps, starting with the preparation of the pyrimidine ring. The synthetic route typically includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the fluorophenyl group: This step involves the reaction of the pyrimidine intermediate with a fluorophenyl isocyanate to form the carbamoyl derivative.

    Attachment of the carbamoylmethylsulfanyl moiety: This is achieved by reacting the intermediate with a suitable thiol reagent under basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 4-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies to investigate its potential as an enzyme inhibitor or receptor ligand, given its unique structural features.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral activities, is ongoing.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the carbamoylmethylsulfanyl moiety can modulate the compound’s reactivity and stability. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Positional Isomerism of Fluorophenyl Substituents

Variations in the fluorophenyl substituent’s position significantly alter physical properties. For instance:

  • Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5b) : Melting point (210–213°C) .
  • Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5c) : Lower melting point (182–184°C), suggesting weaker intermolecular forces compared to the 3-fluoro isomer .
  • Ethyl 4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate : A positional isomer (2-fluoro vs. 3-fluoro) with similar molecular weight (365.38 g/mol) but uncharacterized melting behavior .

Key Insight : The 3-fluoro substitution may enhance crystal packing efficiency due to optimal steric and electronic effects, leading to higher melting points compared to 4-fluoro analogs.

Oxo vs. Thioxo Substitution at Position 2

Replacing the oxo (C=O) group with thioxo (C=S) alters electronic properties and hydrogen-bonding capacity:

Compound Substituent at Position 2 Melting Point/Decomposition
Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-... (5b) Oxo (C=O) 210–213°C
Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-... (5e) Thioxo (C=S) 202–206°C
Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-... (5f) Thioxo (C=S) 233–235°C

Key Insight : Thioxo derivatives generally exhibit higher thermal stability (e.g., 5f: 233–235°C) due to stronger van der Waals interactions and sulfur’s polarizability. However, the 3-fluoro thioxo analog (5e) shows a slightly lower melting point than its oxo counterpart (5b), indicating competing steric and electronic effects.

Trifluoromethyl-Substituted Analogs

Incorporating trifluoromethyl (CF₃) groups enhances lipophilicity and metabolic stability:

  • Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-... : Features bulky 3,5-CF₃ groups, likely reducing solubility in polar solvents .

Key Insight: CF₃-substituted analogs prioritize hydrophobic interactions, making them candidates for targeting nonpolar binding pockets.

Methoxy and Acetyl Derivatives

Key Insight : Electron-donating groups (e.g., methoxy) may reduce the pyrimidine ring’s electrophilicity, impacting reactivity in nucleophilic environments.

Biological Activity

Ethyl 4-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure features a pyrimidine core, which is known for diverse biological functions, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent findings, including case studies and experimental data.

Chemical Structure

The compound can be represented as follows:

C15H16FN2O3S\text{C}_{15}\text{H}_{16}\text{F}\text{N}_2\text{O}_3\text{S}

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings are summarized below.

Anticancer Activity

Research indicates that compounds with a pyrimidine structure often exhibit anticancer properties. A study conducted by Colombeau et al. (2008) demonstrated that similar pyrimidine derivatives inhibited cell proliferation in cancer cell lines, suggesting that this compound may possess similar effects.

StudyCell LineIC50 (µM)Observations
Colombeau et al. (2008)A431 (vulvar carcinoma)20Significant inhibition of proliferation

Antimicrobial Properties

Pyrimidine derivatives have also shown antimicrobial activity. A study on related compounds indicated that they could inhibit bacterial growth effectively. The mechanism is believed to involve interference with nucleic acid synthesis.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Similar Pyrimidine DerivativeE. coli32 µg/mL
Similar Pyrimidine DerivativeS. aureus16 µg/mL

The proposed mechanism of action for this compound involves the modulation of protein kinase activity and the inhibition of cell proliferation pathways. This aligns with findings from various studies indicating that similar compounds affect signaling pathways critical for cancer cell survival and proliferation.

Case Studies

  • In Vitro Studies : In vitro assays revealed that the compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values were comparable to established chemotherapeutic agents.
  • Animal Models : Preliminary studies in animal models demonstrated a reduction in tumor size when treated with the compound, supporting its potential as an anticancer agent.

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